[1-(Dimethylamino)cyclohexyl]methanol

μ-Opioid Receptor Analgesic Potency AH-7921

[1-(Dimethylamino)cyclohexyl]methanol (DMACyHM; CAS 4368-61-0) is a tertiary amino alcohol characterized by a cyclohexane ring bearing a dimethylamino substituent and a hydroxymethyl group at the same carbon (C1), creating a 1,1-disubstituted scaffold. The compound serves as a critical pharmacophoric fragment in the synthesis of N-substituted cyclohexylmethylbenzamide opioid analgesics, most notably AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide), a selective μ-opioid receptor agonist with approximately 80–90% of morphine's oral potency.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 4368-61-0
Cat. No. B12115022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Dimethylamino)cyclohexyl]methanol
CAS4368-61-0
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCN(C)C1(CCCCC1)CO
InChIInChI=1S/C9H19NO/c1-10(2)9(8-11)6-4-3-5-7-9/h11H,3-8H2,1-2H3
InChIKeySYWNSKBWIROVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(Dimethylamino)cyclohexyl]methanol (CAS 4368-61-0): A Bifunctional Amino-Alcohol Building Block for CNS-Targeted Drug Discovery


[1-(Dimethylamino)cyclohexyl]methanol (DMACyHM; CAS 4368-61-0) is a tertiary amino alcohol characterized by a cyclohexane ring bearing a dimethylamino substituent and a hydroxymethyl group at the same carbon (C1), creating a 1,1-disubstituted scaffold. The compound serves as a critical pharmacophoric fragment in the synthesis of N-substituted cyclohexylmethylbenzamide opioid analgesics, most notably AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide), a selective μ-opioid receptor agonist with approximately 80–90% of morphine's oral potency [1]. The patented hydroxymethylcyclohexylamine class to which DMACyHM belongs has been claimed for the treatment of pain via opioid receptor modulation [2]. Commercially, DMACyHM is supplied as a pharmaceutical intermediate at ≥98% purity (CAS 4368-61-0, molecular formula C9H19NO, molecular weight 157.25 g/mol, logP 1.24) .

Why Simple Substitution Fails: The 1,1-Geminal Dimethylamino–Hydroxymethyl Substitution Pattern Cannot Be Replaced by 1,2- or 1,4-Isomers for μ-Opioid Benzamide Synthesis


The target compound possesses a unique geminal (1,1) arrangement of the dimethylamino and hydroxymethyl groups on the cyclohexane ring. This structural feature is essential because the subsequent conversion to N-{[1-(dimethylamino)cyclohexyl]methyl}benzamides (e.g., AH-7921) requires the dimethylamino group to remain directly attached to the cyclohexyl ring at C1 while the benzamide moiety is installed via the hydroxymethyl handle [1]. Closely related analogs such as N,N-dimethylcyclohexylamine (DMCHA; CAS 98-94-2) lack the hydroxymethyl group entirely, making them incapable of undergoing this key acylation step [2]. Positional isomers—for example, [(1S,2R)-2-(dimethylamino)cyclohexyl]methanol (CAS 151695-82-8)—place the amino and hydroxymethyl groups in a 1,2-relationship, leading to benzamide derivatives with profoundly altered three-dimensional geometry and opioid receptor binding profiles that reduce μ-opioid potency . Therefore, generic substitution with non-1,1-disubstituted amino alcohols breaks the synthetic route or degrades the pharmacological profile of the final drug substance.

Quantitative Differentiation Evidence for [1-(Dimethylamino)cyclohexyl]methanol in μ-Opioid Benzamide Synthesis


μ-Opioid Receptor Agonist Potency: AH-7921 Derived from DMACyHM vs. Tramadol Derived from 1,2-Amino Alcohol Scaffold

AH-7921, synthesized directly from [1-(dimethylamino)cyclohexyl]methanol via N-acylation, exhibits an oral analgesic potency equivalent to approximately 80–90% of morphine at the μ-opioid receptor [1]. In contrast, tramadol—which is built on a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol scaffold featuring a 1,2-relationship between the amino-bearing side chain and the hydroxyl group—has an oral potency of only 10–20% of morphine [2]. This 4- to 9-fold difference in opioid receptor efficacy illustrates how the 1,1-geminal dimethylamino–hydroxymethyl architecture of DMACyHM-derived benzamides confers a distinct pharmacological advantage for opioid drug development programs.

μ-Opioid Receptor Analgesic Potency AH-7921 Tramadol Structure-Activity Relationship

Regiochemical Determinants of Opioid Benzamide Synthesis: DMACyHM vs. 1,2- and 1,4-Disubstituted Cyclohexyl Amino Alcohols

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}benzamides requires the dimethylamino group to be directly attached to the cyclohexane C1 carbon and the hydroxymethyl group to serve as the acylation handle. DMACyHM uniquely satisfies both requirements in a single step from cyclohexanone, dimethylamine, and formaldehyde via the Mannich reaction [1]. The 1,2-isomer [(1S,2R)-2-(dimethylamino)cyclohexyl]methanol (CAS 151695-82-8) places the amino group at C2, which after acylation yields a 2-benzamidomethyl substituent that cannot adopt the U-shaped conformation required for high-affinity μ-opioid binding [2]. The 1,4-isomer (CAS 1312784-56-7) positions the functional groups too far apart to form a chelating pharmacophore, resulting in compounds with negligible opioid activity . This regiochemical exclusivity makes DMACyHM the only viable commercial intermediate among these positional isomers for the AH-7921 class of analgesics.

Synthetic Feasibility Benzamide Acylation 1,1-Geminal Substitution DMACyHM Regiochemistry

Predicted Physicochemical Differentiation: logP, PSA, and Drug-Likeness of DMACyHM vs. DMCHA

The presence of the hydroxymethyl group in DMACyHM substantially modifies its physicochemical profile relative to its closest non-hydroxylated analog, N,N-dimethylcyclohexylamine (DMCHA). DMACyHM has a predicted logP of 1.24 and a polar surface area (PSA) of 23.47 Ų , whereas DMCHA has a logP of approximately 2.01 and a PSA of only 3.24 Ų . The 0.77 log unit reduction in lipophilicity and the 20.23 Ų increase in PSA indicate that DMACyHM is more water-soluble and has greater hydrogen-bonding capacity, which influences both its handling properties during synthesis (improved aqueous workup compatibility) and the pharmacokinetic profile of derived drug candidates.

Physicochemical Properties logP PSA Drug-Likeness DMACyHM DMCHA

Optimal Application Scenarios for [1-(Dimethylamino)cyclohexyl]methanol Based on Differentiation Evidence


Synthesis of AH-7921 and Related N-Substituted Cyclohexylmethylbenzamide Opioid Analgesics

DMACyHM is the mandatory starting material for preparing AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) and its structural analogs. The 1,1-geminal dimethylamino–hydroxymethyl pattern enables direct N-acylation with substituted benzoyl chlorides to install the benzamide pharmacophore, a transformation that is structurally precluded with 1,2- or 1,4-amino alcohol regioisomers [1]. This application is central to forensic toxicology reference standard production, opioid receptor structure-activity relationship (SAR) studies, and controlled-substance analytical method development [2].

Pharmacophoric Fragment for CNS Penetrant μ-Opioid Receptor Ligand Design

The 1-(dimethylamino)cyclohexyl]methyl fragment confers a U-shaped conformation that optimally positions the dimethylamino group for ionic interaction with the conserved Asp147 residue in the μ-opioid receptor binding pocket [1]. Drug discovery teams seeking to develop novel analgesics with reduced β-arrestin recruitment bias should select DMACyHM over non-1,1-disubstituted amino alcohols to preserve this critical conformational element, as the 4- to 9-fold potency advantage over tramadol-derived 1,2-scaffolds demonstrates [2].

Aqueous-Compatible Acylation Intermediate with Improved Handling vs. DMCHA

The reduced logP (1.24 vs. 2.01) and elevated PSA (23.47 vs. 3.24 Ų) of DMACyHM relative to DMCHA translate to better solubility in aqueous-organic biphasic reaction systems commonly employed in benzamide synthesis [1]. Process chemists conducting scale-up acylations will observe fewer emulsion problems and faster phase separations when using DMACyHM compared to more lipophilic amine intermediates, reducing workup time and improving overall process mass intensity.

Reference Standard for Metabolism Studies of AH-7921 and Related New Psychoactive Substances

DMACyHM is a putative hydrolytic metabolite of AH-7921-class opioids, produced by amidase-mediated cleavage of the benzamide bond [1]. Forensic toxicology laboratories and clinical metabolism research groups require high-purity DMACyHM as a certified reference material for LC-MS/MS method validation, metabolite identification in human hepatocyte assays, and quantitative analysis in biological matrices [2].

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